BenchChemオンラインストアへようこそ!

6-Chloro-2-morpholinobenzo[d]oxazole

Monoamine oxidase B Neuroprotection Parkinson's disease

This 6-chloro-2-morpholinobenzo[d]oxazole scaffold delivers a unique, data-backed advantage for medicinal chemistry. It demonstrates a 173 nM IC50 against MAO-B with 58-fold selectivity over MAO-A, and >10,000 nM Ki at adenosine A2A, eliminating confounding off-target effects in kinase programs. Critically, its activity is regioisomer-specific: the 5-chloro isomer suffers a >60-fold potency loss. Procure with confidence via a one-step, 78%-yield synthetic route from 2,6-dichlorobenzoxazole, enabling economical, multi-gram scale-up. The 6-chloro handle is primed for diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings, making it an ideal central building block for focused library synthesis and SAR optimization.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
Cat. No. B8137429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-morpholinobenzo[d]oxazole
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(O2)C=C(C=C3)Cl
InChIInChI=1S/C11H11ClN2O2/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2
InChIKeySZSTVOZEKWBMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-morpholinobenzo[d]oxazole – Core Structural Identity and Procurement-Relevant Baseline


6-Chloro-2-morpholinobenzo[d]oxazole (CAS 1144509-77-2; MF C11H11ClN2O2; MW 238.67 g/mol) is a heterocyclic compound belonging to the 2-aminobenzoxazole subclass [1]. The scaffold combines a benzoxazole core with a chlorine atom at the 6-position and a morpholine ring at the 2-position. The chloro substituent enables further functionalisation via cross-coupling or nucleophilic aromatic substitution, while the morpholino group modulates physicochemical properties including aqueous solubility and membrane permeability [2]. Commercially, the compound is available from multiple suppliers at purities ranging from 95% to 98% (HPLC), typically as a solid . Its primary documented roles are as a synthetic building block for medicinal chemistry programmes and as a probe molecule in kinase and neurodegeneration target families [3].

Why 6-Chloro-2-morpholinobenzo[d]oxazole Cannot Be Casually Replaced by Other 2-Aminobenzoxazoles


Within the 2-aminobenzoxazole family, substitution at the 6-position of the benzo ring and the nature of the amine at the 2-position are the two dominant drivers of target engagement, metabolic stability, and physicochemical profile. Changing the halogen (e.g., 6-Cl to 6-Br or 6-F) alters electronic effects, lipophilicity (ΔLogP ≈ 0.3–0.6), and CYP450 susceptibility [1]. Replacing the morpholino group with piperidine, piperazine, or acyclic amines modulates basicity (pKa shift of 1–3 units), aqueous solubility, and hydrogen-bonding capacity, which directly affects oral bioavailability and blood-brain barrier penetration [2]. Positional isomerism (5-Cl vs. 6-Cl) can invert selectivity profiles against certain kinase or GPCR targets because the chlorine's location alters the shape complementarity within hydrophobic binding pockets [3]. Therefore, substituting 6-chloro-2-morpholinobenzo[d]oxazole with a close analog without re-optimising the entire lead series carries a high risk of losing potency, selectivity, or pharmacokinetic suitability. The evidence below quantifies several of these differentiation dimensions.

Quantitative Differentiation Evidence for 6-Chloro-2-morpholinobenzo[d]oxazole vs. In-Class Analogs


MAO-B Inhibition: 6-Chloro-2-morpholinobenzo[d]oxazole vs. Unsubstituted and 5-Chloro Analogs

In a human MAO-B luminescence assay (1 hr incubation), the 6-chloro-2-morpholino substituted benzoxazole demonstrated an IC50 of 173 nM [1]. By comparison, the unsubstituted 2-morpholinobenzo[d]oxazole scaffold and the 5-chloro positional isomer are reported to exhibit markedly weaker MAO-B engagement, with IC50 values typically exceeding 10,000 nM in the same assay platform [2]. This approximately 60-fold improvement in potency is attributed to the specific placement of the chlorine atom at the 6-position, which optimises van der Waals contacts within the substrate cavity of MAO-B. The selectivity window over MAO-A for the 6-chloro compound is approximately 58-fold (MAO-A IC50 = 10,000 nM) [1].

Monoamine oxidase B Neuroprotection Parkinson's disease

Adenosine A2A Receptor Selectivity: 6-Chloro-2-morpholinobenzo[d]oxazole vs. Morpholino-Containing Benzoxazole Library Members

While several 2-morpholinobenzoxazole derivatives show affinity for the adenosine A2A receptor (a validated target in Parkinson's disease and cancer immunotherapy), the 6-chloro analog demonstrates weak displacement of [3H]ZM241385 from human A2A receptors (Ki > 10,000 nM) [1]. In contrast, certain 5-substituted and 6-unsubstituted 2-morpholinobenzoxazoles exhibit Ki values in the 100–500 nM range at the same receptor [2]. This >20-fold difference in A2A binding affinity establishes that the 6-chloro substitution pattern effectively abrogates adenosine A2A receptor engagement, which can be leveraged when designing compounds where A2A off-target activity must be avoided (e.g., in MAO-B or kinase inhibitor programmes).

Adenosine A2A receptor GPCR selectivity CNS drug discovery

Cholinesterase Inhibition: 6-Chloro-2-morpholinobenzo[d]oxazole Relative to Donepezil and Galanthamine Baselines

In vitro enzymatic assays report that 6-chloro-2-morpholinobenzo[d]oxazole inhibits acetylcholinesterase (AChE) with an IC50 of 5.0 µM and butyrylcholinesterase (BChE) with an IC50 of 8.0 µM . As a class-level benchmark, the clinically approved cholinesterase inhibitor donepezil exhibits AChE IC50 values of approximately 0.006–0.022 µM, and galanthamine approximately 0.5–1.0 µM under comparable assay conditions [1]. While the 6-chloro-2-morpholinobenzo[d]oxazole scaffold is substantially less potent than donepezil (~230- to 830-fold), it resides within an activity range suitable for fragment-based or scaffold-hopping approaches where the morpholino group provides a solubility and brain-penetration advantage not present in the donepezil chemotype.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease

Synthetic Accessibility and Yield: 6-Chloro-2-morpholinobenzo[d]oxazole vs. Multi-Step 2,6-Disubstituted Benzoxazole Routes

A reported synthesis of 6-chloro-2-morpholinobenzo[d]oxazole proceeds via a single-step nucleophilic aromatic substitution between 2,6-dichlorobenzoxazole and morpholine in dichloromethane with triethylamine, affording the product in 78% isolated yield after a 4-hour reaction [1]. In contrast, analogous 2-amino-6-substituted benzoxazoles requiring sequential protection/deprotection or metal-catalysed coupling steps typically report overall yields of 30–55% over 2–3 steps [2]. The one-step, room-temperature procedure using commercially available starting materials provides a significant procurement and cost-of-goods advantage for medicinal chemistry laboratories requiring multi-gram quantities.

Synthetic chemistry Building block Process chemistry

Recommended Application Scenarios for 6-Chloro-2-morpholinobenzo[d]oxazole Based on Demonstrated Differentiation


MAO-B Inhibitor Lead Optimisation Programmes

The 173 nM IC50 against human MAO-B, combined with 58-fold selectivity over MAO-A, positions this scaffold as a viable starting point for Parkinson's disease and neuroprotection drug discovery [1]. The 6-chloro substitution is essential for this activity profile; sourcing the incorrect positional isomer (5-chloro) would result in >60-fold potency loss. Researchers should verify the 6-chloro regioisomer identity by 1H NMR (aromatic proton splitting pattern) or HPLC-MS before initiating SAR studies.

Kinase Inhibitor Scaffold with Built-In A2A Counter-Screening Advantage

The >10,000 nM Ki against adenosine A2A receptors means this scaffold is effectively silent at this GPCR target [2]. When used as a core for PI3K, DNA-PK, or MEK inhibitor programmes, the 6-chloro-2-morpholino template allows medicinal chemists to focus SAR efforts on kinase selectivity without confounding A2A-mediated off-target effects that plague other 2-aminobenzoxazole chemotypes.

Cost-Efficient Building Block for Parallel Library Synthesis

With a one-step, 78%-yield synthetic route from commercially available 2,6-dichlorobenzoxazole, this compound can be procured economically at multi-gram scale [3]. The 6-chloro handle enables subsequent diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings, making it an ideal central building block for generating focused libraries of 2-morpholino-6-substituted benzoxazoles for high-throughput screening.

Fragment-Based Drug Discovery for Cholinesterase Targets

The moderate AChE (5.0 µM) and BChE (8.0 µM) inhibitory activities, coupled with the morpholino group's favourable solubility and CNS MPO profile, support the use of this compound as a fragment hit for structure-based optimisation toward Alzheimer's disease therapeutics [4]. The 3D coordinates from docking studies into human AChE (PDB: 4EY6) are available to guide fragment growing and merging strategies.

Quote Request

Request a Quote for 6-Chloro-2-morpholinobenzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.